Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Overview
Description
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt (AMP) is an important biological molecule that is involved in many biochemical and physiological processes in the body. It is an important component of the energy metabolism of cells and is also involved in the regulation of various cellular processes. In addition, AMP is a key component of the synthesis of adenosine triphosphate (ATP), which is the main energy source of cells. AMP is also involved in the regulation of gene expression, cell proliferation and differentiation, and immune responses.
Scientific Research Applications
1. Enhancement in Mass Spectrometry
Adenosine 5'-triphosphate disodium salt, a polyphosphonated alkali metal salt, showed enhanced signal intensities in negative-ion electrospray mass spectrometry after diethylamine treatment. This improvement was attributed to a sodium displacement mechanism (Ballantine, Games, & Slater, 1997).
2. Preparation of Nucleoside Phosphonomethyl Derivatives
Adenosine 5'-phosphonomethyl derivatives were successfully prepared through a synthesis process involving nucleoside and dibenzyl toluenesulfonyloxymethanephosphonate (Krečmerová, Hřebabecký, Masojídková, & Holý, 1993).
3. Inhibition of Ecto-5'-Nucleotidase
Studies on 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of purine and pyrimidine nucleosides revealed their inhibitory potency against ecto-5'-nucleotidase (CD73), a strategy proposed for cancer treatment (Junker et al., 2019).
4. Development of Ecto-Nucleotidase Inhibitors
Derivatives of α,β-methylene-ADP (adenosine-5'-O-[(phosphonomethyl)phosphonic acid]) showed potential as ecto-5'-nucleotidase inhibitors, useful in cancer therapy (Bhattarai et al., 2015).
5. Synthesis of Nucleoside Diphosphates Analogs
Novel β-H-phosphono-α-phosphonomethyl analogs of nucleoside 5'-diphosphates were synthesized, confirming their structures through NMR and UV spectroscopy (Ivanov, Ias'ko, & Aleksandrova, 2001).
6. Antiviral Activity against Hepatitis C Virus
Adenosine 5'-phosphonate analogues designed to mimic adenosine monophosphate exhibited potential as chain terminators in hepatitis C virus replication assays (Koh et al., 2005).
7. Study of Double Helix Formation
The sodium salt of the dinucleoside phosphate adenosyl-3′,5′-uridine phosphate forms a right-handed antiparallel double helix, providing insights into nucleic acid structures (Rosenberg et al., 1973).
8. Ribonucleotide Reductase Inhibition
Phosphonoacetic acid ester and amide bioisosters of ribofuranosylnucleoside diphosphates showed potential as ribonucleotide reductase inhibitors, with moderate inhibitory activity against certain viruses (Manfredini et al., 2003).
Mechanism of Action
Target of Action
The primary target of Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is the ecto-5’-nucleotidase (CD73, eN) . This enzyme plays a crucial role in the conversion of AMP to adenosine, a potent signaling molecule involved in a variety of physiological processes.
Mode of Action
Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt acts as a potent and selective inhibitor of ecto-5’-nucleotidase .
Biochemical Pathways
The inhibition of ecto-5’-nucleotidase affects the adenosine signaling pathway . Adenosine is a key regulator of various cellular functions such as glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport . By controlling the levels of adenosine, this compound can influence these cellular processes.
Result of Action
The inhibition of ecto-5’-nucleotidase by Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt can lead to a decrease in adenosine levels, thereby affecting adenosine-dependent cellular processes . For instance, it has been reported to block the CD73-catalyzed production of adenosine, which promotes the proliferation and migration of certain cell types .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” serves as a substrate for various metabolic enzymes . It interacts with proteins and other biomolecules, contributing to the regulation of cellular processes .
Cellular Effects
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cells are diverse and depend on the specific cellular context .
Molecular Mechanism
At the molecular level, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZKSPLJPHQMI-RDJRRFHDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5NaO9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.